Eperisonhydrochlorid

Übersicht

Beschreibung

Eperisone hydrochloride is an antispasmodic drug that relaxes both skeletal muscles and vascular smooth muscles. It is commonly used to treat conditions such as myotonia, muscle stiffness, and spasticity. The compound is known for its ability to improve circulation and suppress pain reflexes without causing significant sedation .

Wissenschaftliche Forschungsanwendungen

Eperisonhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von krampflösenden Medikamenten und deren Synthese verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Muskelentspannung und die Funktion der glatten Gefäßmuskulatur.

Medizin: Weit verbreitet im klinischen Umfeld zur Behandlung von Muskelsteifheit, Spastik und Myotonie. .

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und transdermalen Pflaster-Systemen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene Mechanismen:

Blockade spannungsgesteuerter Kanäle: Es blockiert spannungsgesteuerte Kanäle, was zu einer Muskelentspannung führt.

Hemmung der Gamma-Efferent-Entladung: Reduziert die Empfindlichkeit der Muskelspindel durch Hemmung der spontanen Entladung von Gamma-Motoneuronen.

Vasodilatation: Zeigt eine vasodilatierende Wirkung, indem es den Kalziumeinstrom antagonisiert und die Durchblutung verbessert.

Wirkmechanismus

Target of Action

Eperisone hydrochloride is a centrally acting skeletal muscle relaxant . It primarily targets voltage-dependent calcium channels (VDCCs) and P2X7 receptors . These targets play a crucial role in muscle contraction and pain signaling, respectively .

Mode of Action

Eperisone hydrochloride functions through voltage-gated channel blockade . It decreases muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons . It also exhibits vasodilatory action through antagonism of calcium influx . This interaction with its targets leads to the relaxation of both skeletal muscles and vascular smooth muscles .

Biochemical Pathways

Its ability to relax skeletal muscles and vascular smooth muscles suggests that it may influence calcium signaling pathways that regulate muscle contraction

Pharmacokinetics

Eperisone hydrochloride is rapidly absorbed after oral administration, with a peak plasma concentration reached approximately 1.6 hours post-dose . It undergoes a rapid elimination from the body, with a biological half-life of 1.87 hours .

Result of Action

The action of eperisone hydrochloride results in a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It inhibits the vicious circle of myotonia by decreasing pain, ischemia, and hypertonia in skeletal muscles, thus alleviating stiffness and spasticity, and facilitating muscle movement .

Action Environment

The action, efficacy, and stability of eperisone hydrochloride can be influenced by various environmental factors. It’s important to note that the dosage and administration of eperisone hydrochloride can be adjusted by the prescribing clinician depending on factors such as severity of symptoms, patient age, and response .

Biochemische Analyse

Biochemical Properties

Eperisone hydrochloride acts by relaxing both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex

Cellular Effects

Eperisone hydrochloride has a variety of effects on cells. It reduces myotonia, which is a state of hyperexcitability in muscle fibers causing them to contract for longer than normal . This leads to an improvement in circulation and a suppression of the pain reflex

Molecular Mechanism

It is known to function through voltage-gated channel blockade , which is effective in relaxing skeletal muscles and vascular smooth muscles

Temporal Effects in Laboratory Settings

Eperisone hydrochloride is rapidly absorbed after oral administration, as expected by its fast-onset relaxant activity . It also undergoes rapid elimination from the body, with a biological half-life of 1.87 hours . This rapid elimination suggests that there is no potential risk for drug accumulation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Eperisonhydrochlorid umfasst mehrere wichtige Schritte:

Grignard-Reaktion: 2-Bromethylbenzol wird als Ausgangsmaterial verwendet, um 1-(2-Ethylphenyl)propanol durch eine Grignard-Reaktion zu erhalten.

Oxidationsreaktion: Das 1-(2-Ethylphenyl)propanol wird dann oxidiert, um 2-Ethylpropiophenon zu bilden.

Mannich-Reaktion: Schließlich wird 2-Ethylpropiophenon mit Paraformaldehyd und Piperidinhydrochlorid einer Mannich-Reaktion unterzogen, um this compound zu erzeugen.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound in der Regel die folgenden Schritte:

- Mischen von Isopropanol, 2-Ethylpropiophenon, Piperidinhydrochlorid und Polyformaldehyd.

- Rückfluss des Gemisches bei 95-100 °C für 5 Stunden.

- Abdestillieren von Isopropanol und Zugabe von Isopropylether, um das Produkt zu kristallisieren.

- Abkühlen des Gemisches auf 8-10 °C und Zentrifugieren, um das Rohprodukt zu erhalten, das dann zur Erzielung einer hohen Reinheit raffiniert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eperisonhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von 1-(2-Ethylphenyl)propanol in 2-Ethylpropiophenon.

Substitution: Mannich-Reaktion unter Beteiligung von 2-Ethylpropiophenon, Paraformaldehyd und Piperidinhydrochlorid.

Häufige Reagenzien und Bedingungen:

Grignard-Reagenz: Wird im ersten Schritt zur Bildung von 1-(2-Ethylphenyl)propanol verwendet.

Oxidationsmittel: Werden eingesetzt, um 1-(2-Ethylphenyl)propanol in 2-Ethylpropiophenon umzuwandeln.

Mannich-Reagenzien: Paraformaldehyd und Piperidinhydrochlorid werden im letzten Schritt verwendet.

Hauptprodukte:

2-Ethylpropiophenon: Ein Zwischenprodukt, das während der Synthese gebildet wird.

This compound: Das Endprodukt, das durch die Mannich-Reaktion erhalten wird.

Vergleich Mit ähnlichen Verbindungen

Eperisonhydrochlorid wird oft mit anderen Muskelrelaxantien und krampflösenden Medikamenten verglichen:

Thiocolchicoside: Beide Medikamente werden zur Behandlung von Muskelsteifheit und Spastik eingesetzt, aber this compound hat eine geringere Häufigkeit von Sedierung.

Baclofen: Ein weiteres Muskelrelaxans, aber this compound wird bevorzugt

Eigenschaften

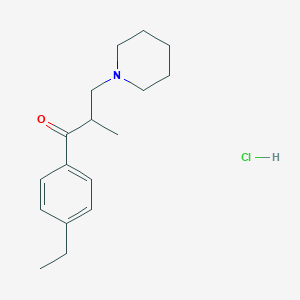

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone Hydrochloride?

A1: Eperisone Hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it acts primarily as a potent antagonist of the P2X7 receptor. [] This receptor is involved in pain signaling, and its inhibition likely contributes to the analgesic effects of Eperisone Hydrochloride.

Q2: What are the downstream effects of P2X7 receptor antagonism by Eperisone Hydrochloride?

A2: Blocking the P2X7 receptor can lead to a decrease in the release of pro-inflammatory cytokines and neurotransmitters involved in pain perception. This may contribute to the drug's muscle relaxant and pain-relieving effects. []

Q3: What is the molecular formula and weight of Eperisone Hydrochloride?

A3: The molecular formula of Eperisone Hydrochloride is C19H29NO•HCl, and its molecular weight is 327.9 g/mol.

Q4: Is there spectroscopic data available for Eperisone Hydrochloride?

A4: Yes, research articles mention the use of UV spectrophotometry for Eperisone Hydrochloride analysis. [, , , ] The maximum absorbance (λmax) for UV detection is reported around 260 nm. []

Q5: What are some challenges associated with the formulation of Eperisone Hydrochloride?

A5: Eperisone Hydrochloride exhibits a short biological half-life due to first-pass metabolism, leading to low bioavailability and short duration of action. []

Q6: What formulation strategies have been investigated to improve the bioavailability of Eperisone Hydrochloride?

A6: Researchers have explored various approaches to overcome the limitations of oral Eperisone Hydrochloride, including:

- Sustained-release matrix tablets: Using polymers like HPMC K4M and EC to control drug release. []

- Microencapsulation: Encapsulating the drug within Eudragit® RS100 to achieve controlled release profiles. []

- Transdermal patches: Delivering Eperisone Hydrochloride through the skin for enhanced absorption and prolonged duration of action. []

- Water-in-oil microemulsions: Formulating microemulsions for transdermal delivery, demonstrating improved permeation and drug release compared to conventional creams. []

Q7: What is the typical half-life (T1/2) of Eperisone Hydrochloride?

A7: The half-life of Eperisone Hydrochloride has been reported to be approximately 2.7-2.8 hours. []

Q8: What analytical techniques are commonly employed for the analysis of Eperisone Hydrochloride?

A8: Various methods have been developed and validated for the quantification of Eperisone Hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): Frequently used with UV detection, this method offers sensitivity and selectivity for analyzing Eperisone Hydrochloride in various matrices. [, , , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): A cost-effective and efficient technique for simultaneous estimation of Eperisone Hydrochloride in combination with other drugs. [, , , ]

- UV Spectrophotometry: A simple and rapid method for quantifying Eperisone Hydrochloride in bulk and dosage forms, often based on its absorbance at specific wavelengths. [, , , , ]

- Linear Scanning Polarography: A sensitive method capable of detecting Eperisone Hydrochloride at low concentrations. []

Q9: What are the essential parameters considered during the validation of analytical methods for Eperisone Hydrochloride?

A9: Analytical method validation is crucial for ensuring reliable and accurate results. Key parameters assessed during validation include:

- Linearity: Demonstrating a proportional relationship between the drug concentration and the analytical response. [, , , , , , , , , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , , , , , , , , , ]

- Precision: Evaluating the degree of agreement among individual test results under specified conditions, typically assessed as repeatability, intermediate precision, and reproducibility. [, , , , , , , , , , , , , , , ]

- Specificity: Assessing the method's ability to discriminate between the analyte (Eperisone Hydrochloride) and other components in the sample. [, , , , ]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentrations of Eperisone Hydrochloride that can be reliably detected and quantified. [, , , , , , , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, ]

Q10: What preclinical models are used to study the muscle relaxant activity of Eperisone Hydrochloride?

A10: Researchers have used various animal models, particularly rat models, to evaluate the muscle relaxant effects of Eperisone Hydrochloride. Common assessments include:

- Forelimb grip strength test: Measuring the force exerted by the rat's forelimbs to grasp a specialized apparatus. []

- Hanging test: Assessing the ability of rats to hang from a horizontal wire, which reflects muscle strength and coordination. []

Q11: What clinical studies have been conducted to assess the efficacy of Eperisone Hydrochloride?

A11: Eperisone Hydrochloride has been clinically investigated for its efficacy in various musculoskeletal conditions, including:

- Acute musculoskeletal spasm associated with low back pain: Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in pain and functional outcomes compared to placebo. []

- Lumbar disc herniation: Studies suggest that Eperisone Hydrochloride, in combination with other therapies, may provide benefits in pain relief and functional improvement. [, ]

- Tension-type headache: Clinical observations indicate potential benefits of Eperisone Hydrochloride, particularly in patients with co-existing depression and/or anxiety. [, ]

- Degenerative scoliosis: A study comparing chiropractic manipulation to Eperisone Hydrochloride therapy found both to be effective in relieving pain and improving lumbar function. []

Q12: What are the known side effects associated with Eperisone Hydrochloride?

A12: While generally well-tolerated, Eperisone Hydrochloride can cause side effects, including nausea, abdominal pain, headache, and dizziness. [, ] These side effects are usually mild and transient.

Q13: Are there any reports of severe adverse reactions to Eperisone Hydrochloride?

A13: Although rare, there have been reports of serious adverse reactions, including anaphylaxis, acute generalized exanthematous pustulosis (AGEP), and seizures, associated with Eperisone Hydrochloride use. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)